molecular formula C20H15ClN2O B2646113 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-18-7

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2646113
CAS No.: 338791-18-7
M. Wt: 334.8
InChI Key: NNAYLHAHAZUFOC-UHFFFAOYSA-N
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Description

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 3-chlorobenzyloxy group at position 1 and a phenyl substituent at position 2 of the benzimidazole core. The benzimidazole scaffold is well-documented for its broad pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This compound has been synthesized via O-alkylation of 3-chlorobenzyl bromide with intermediates derived from protected anilines, as reported in studies focusing on antifungal azole derivatives . Its structural features align with known pharmacophores for antifungal agents, suggesting utility in treating resistant fungal infections .

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-10-6-7-15(13-17)14-24-23-19-12-5-4-11-18(19)22-20(23)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYLHAHAZUFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 2-phenyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole exhibit antifungal properties. For instance, related benzimidazole derivatives have been synthesized and tested for their efficacy against fungal infections. A study highlighted that topical formulations of related compounds demonstrated high efficacy against dermatophytosis in animal models .

Anticancer Potential

Benzimidazole derivatives are being explored for their anticancer properties. The structural characteristics of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that modifications to the benzimidazole core can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Biochemical Research

The compound serves as a valuable tool in biochemical research due to its ability to modulate specific enzyme activities or cellular pathways. Its unique structure allows researchers to study the interactions between benzimidazole derivatives and biological macromolecules, aiding in the understanding of disease mechanisms.

Pharmacological Studies

The pharmacokinetic and pharmacodynamic profiles of this compound are essential for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are crucial for determining its viability as a drug candidate.

Case Studies

Study TitleFocusFindings
Antifungal Properties of Benzimidazole DerivativesSynthesis and testing of antifungal agentsDemonstrated high efficacy against dermatophytes in guinea pigs .
Anticancer Efficacy of Benzimidazole CompoundsEvaluation of cytotoxic effects on cancer cell linesIndicated enhanced cytotoxicity with structural modifications .
Pharmacokinetics of Benzimidazole DerivativesADME studies on selected compoundsProvided insights into absorption and metabolism patterns .

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

a. Halogenation Effects

  • 2-(5-Bromo-2-((3-chlorobenzyl)oxy)phenyl)-1H-benzimidazole (): The addition of a bromine atom at position 5 of the phenyl ring increases molecular weight (MW: 428.7 vs. Bromine’s electron-withdrawing nature could modulate electronic properties, though its impact on bioactivity requires further study .
  • 1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole ():
    The nitro group at position 6 and dichlorobenzyl substituent significantly increase hydrophobicity (XLogP3: 6.1) compared to the parent compound. This may improve membrane penetration but reduce aqueous solubility, affecting bioavailability .

b. Alkyl and Aryl Modifications

  • 1-(3-Chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole ():
    Substitution of the phenyl group at position 2 with a 2-chlorophenyl moiety introduces an additional chloro substituent. This compound exhibited 84.2% yield in ultrasound-assisted synthesis and demonstrated moderate antifungal activity in preliminary screens .
  • 1-Benzyl-2-phenyl-1H-1,3-benzimidazole (C1) ():
    Replacing the 3-chlorobenzyloxy group with a simple benzyl group reduces halogen-mediated interactions. C1 showed inhibitory zones against Candida albicans (12 mm) and Staphylococcus aureus (14 mm), suggesting that chlorination enhances antimicrobial potency .
Structure-Activity Relationships (SAR)
  • Chlorination: The 3-chlorobenzyl group enhances antifungal activity by increasing lipophilicity and enabling halogen bonding with fungal enzyme targets (e.g., lanosterol 14α-demethylase) .
  • Phenyl vs. Heteroaryl Substituents : Compounds with phenyl groups at position 2 (e.g., C1, target compound) show broader activity than those with heteroaryl groups (e.g., isoxazole in ), likely due to improved π-π stacking with aromatic residues in target proteins .
  • Nitro and Bromo Groups: Electron-withdrawing substituents (e.g., NO₂, Br) may enhance reactivity but could reduce solubility, necessitating formulation optimizations .

Biological Activity

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique structural features that include a chlorobenzyl group and a phenyl group attached to the benzimidazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C20H15ClN2O
  • Molecular Weight : 334.8 g/mol
  • CAS Number : 338791-18-7

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

The compound's mechanism involves interactions with specific enzymes or receptors, leading to inhibition of their activity. For instance, it may disrupt bacterial metabolic pathways by inhibiting essential enzymes, thereby causing cell death in pathogenic organisms .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness varies based on concentration and the type of microorganism tested.

Anticancer Properties

Studies have indicated that this benzimidazole derivative shows promise in cancer treatment by inducing apoptosis in cancer cells. The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus15
AnticancerHeLa Cells12
AnticancerMCF-7 Cells8

Case Study: Anticancer Efficacy

In a controlled study involving HeLa and MCF-7 cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. The compound demonstrated an IC50 value of 12 µM against HeLa cells and 8 µM against MCF-7 cells, indicating its potential as an effective anticancer agent .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Compound NameStructure VariationBiological Activity
1-(4-Chlorobenzyl)oxy]-2-phenyl-benzimidazoleDifferent chlorine positionModerate antimicrobial
2-PhenylbenzimidazoleNo chlorobenzyl groupLow anticancer activity

The variations in substituents significantly influence the biological properties of these compounds, highlighting the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of benzimidazole are often prepared by reacting 2-phenyl-1H-benzimidazole with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours . Optimization involves varying solvent polarity, catalyst loading (e.g., phase-transfer catalysts), and reaction time. Monitoring via TLC and purification by recrystallization or column chromatography ensures purity. Yield improvements (≥70%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized using spectroscopic and thermal analysis techniques?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, benzimidazole ring vibrations at 1600–1450 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.2–8.1 ppm) and the 3-chlorobenzyl group (δ 5.2–5.4 ppm for CH₂O) .
  • ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) .
  • Thermal analysis (TGA/DTA) : Assesses stability (degradation onset >200°C) and decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?

  • Methodological Answer : If docking simulations (e.g., AutoDock Vina) predict strong binding to a target (e.g., enzymes) but in vitro assays show weak activity, consider:

  • Solvent effects : Use molecular dynamics (MD) simulations to account for solvation .
  • Conformational flexibility : Perform ensemble docking with multiple ligand conformers .
  • Experimental validation : Reassess assay conditions (pH, ionic strength) or test for aggregation artifacts via dynamic light scattering (DLS) .

Q. What strategies mitigate aggregation or solubility issues in biological assays for this hydrophobic benzimidazole derivative?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Surfactants : Include Tween-80 or Pluronic F-68 to prevent aggregation .
  • Pro-drug approaches : Introduce hydrophilic moieties (e.g., phosphate esters) temporarily .

Q. How can researchers assess the compound’s thermal stability under physiological conditions for drug delivery applications?

  • Methodological Answer :

  • Isothermal TGA : Measure mass loss at 37°C over 24–72 hours in simulated bodily fluids (e.g., PBS pH 7.4) .
  • DSC : Detect phase transitions (e.g., melting point shifts) under humid conditions .
  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR signal splitting) be interpreted during structural elucidation?

  • Methodological Answer :

  • Variable temperature (VT-NMR) : Determine if signal splitting arises from dynamic processes (e.g., rotamers) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons .
  • X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure .

Experimental Design Considerations

Q. What in silico and in vitro approaches are recommended for prioritizing derivatives of this compound for antimicrobial screening?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability .
  • Dereplication assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC ≤50 µg/mL considered active) .
  • Cytotoxicity counter-screens : Use mammalian cell lines (e.g., HEK-293) to exclude non-selective toxicity .

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